PROTAC MDM2 Degrader-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC MDM2 Degrader-4 is a compound designed using proteolysis-targeting chimera (PROTAC) technology to degrade Mouse Double Minute 2 homolog (MDM2). This compound combines a powerful MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . MDM2 is an oncogenic E3 ligase that effectively degrades the tumor suppressor p53, making it a significant target in cancer therapy .
准备方法
The synthesis of PROTAC MDM2 Degrader-4 involves several steps:
Design and Synthesis of the MDM2 Inhibitor: The MDM2 inhibitor is synthesized using standard organic synthesis techniques.
Linker Attachment: A linker is attached to the MDM2 inhibitor. This step requires precise control of reaction conditions to ensure the correct attachment.
E3 Ligase Ligand Attachment: The final step involves attaching the E3 ligase ligand to the linker-MDM2 inhibitor complex.
For industrial production, the compound is typically prepared in a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with deionized water .
化学反应分析
PROTAC MDM2 Degrader-4 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of MDM2, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, MDM2 is targeted for degradation by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors . The major product formed from these reactions is the degraded MDM2 protein .
科学研究应用
PROTAC MDM2 Degrader-4 has several scientific research applications:
Cancer Therapy: It is used to degrade MDM2, thereby reactivating p53 and inducing apoptosis in cancer cells.
Drug Discovery: It serves as a model compound for developing new PROTAC-based therapies targeting other oncogenic proteins.
Biological Research: It is used to study the role of MDM2 in various cellular processes and diseases.
作用机制
PROTAC MDM2 Degrader-4 exerts its effects by inducing the degradation of MDM2. The compound binds to both MDM2 and an E3 ubiquitin ligase, bringing them into proximity. This proximity allows the E3 ligase to ubiquitinate MDM2, marking it for degradation by the proteasome . This degradation leads to the accumulation of wild-type p53 protein, which activates p53 transcriptional activity and induces apoptosis in cancer cells .
相似化合物的比较
PROTAC MDM2 Degrader-4 is unique compared to other MDM2 inhibitors due to its ability to induce degradation rather than merely inhibiting MDM2. Similar compounds include:
MS3227: Another PROTAC-based MDM2 degrader that targets MDM2 by recruiting the E3 ligase Von Hippel-Lindau.
A1874: A nutlin-based PROTAC that degrades BRD4 protein and stabilizes the p53 gene.
These compounds highlight the versatility and potential of PROTAC technology in targeting oncogenic proteins for degradation.
属性
分子式 |
C70H74Cl4N8O14 |
---|---|
分子量 |
1393.2 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate |
InChI |
InChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1 |
InChI 键 |
QEEHXVDZCBZARJ-ADRSHWTGSA-N |
手性 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。